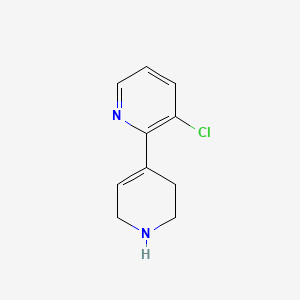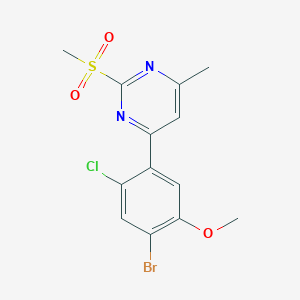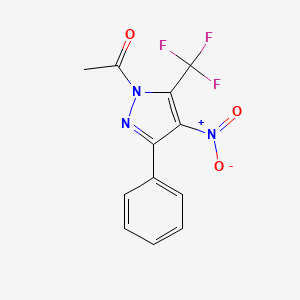
1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose is a synthetic organic compound derived from ribose, a naturally occurring sugar. This compound is characterized by the presence of acetyl and benzoyl groups, which are esterified to the ribose molecule. It is primarily used in the synthesis of nucleoside analogues and other complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of ribose are protected using acetyl groups. This is achieved by reacting ribose with acetic anhydride in the presence of a catalyst such as pyridine.
Benzoylation: The protected ribose is then reacted with benzoyl chloride in the presence of a base like pyridine to introduce the benzoyl group.
Deoxygenation and Methylation: The deoxygenation at the 3-position and subsequent methylation are carried out using specific reagents and conditions to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are scaled up using industrial reactors and continuous flow systems.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or benzoyl groups using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of nucleoside analogues and other complex organic molecules.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor for the synthesis of antiviral and anticancer agents.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of biologically active molecules. It can also inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Di-O-acetyl-5-O-benzoyl-3-O-methyl-D-ribofuranose: Similar structure but with a methoxy group instead of a methyl group.
1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(4-methyl) benzoyl-L-ribofuranose: Contains an azido group, used in click chemistry.
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose: Contains additional benzoyl groups, used in nucleoside synthesis.
Uniqueness
1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose is unique due to its specific combination of acetyl, benzoyl, and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds.
Propriétés
Formule moléculaire |
C17H20O7 |
|---|---|
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
(4,5-diacetyloxy-3-methyloxolan-2-yl)methyl benzoate |
InChI |
InChI=1S/C17H20O7/c1-10-14(9-21-16(20)13-7-5-4-6-8-13)24-17(23-12(3)19)15(10)22-11(2)18/h4-8,10,14-15,17H,9H2,1-3H3 |
Clé InChI |
KWHFDANUMSULSB-UHFFFAOYSA-N |
SMILES canonique |
CC1C(OC(C1OC(=O)C)OC(=O)C)COC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


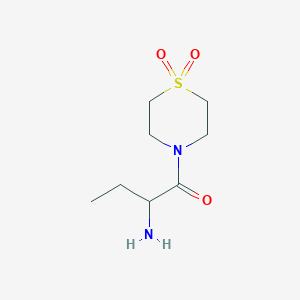
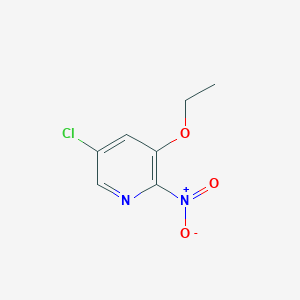

![[R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one](/img/structure/B12065484.png)

![3-Pyridinecarboxylic acid, 4-(2-chlorophenyl)-6-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-5-[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxobutyl]-1,4-dihydro-2-methyl-, methyl ester](/img/structure/B12065503.png)

![11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12065513.png)

